1-(Oxolan-2-yl)ethan-1-one 1-(Oxolan-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 25252-64-6
VCID: VC8094005
InChI: InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3
SMILES: CC(=O)C1CCCO1
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

1-(Oxolan-2-yl)ethan-1-one

CAS No.: 25252-64-6

Cat. No.: VC8094005

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

1-(Oxolan-2-yl)ethan-1-one - 25252-64-6

Specification

CAS No. 25252-64-6
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name 1-(oxolan-2-yl)ethanone
Standard InChI InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3
Standard InChI Key KWBQKUZVJVKXHI-UHFFFAOYSA-N
SMILES CC(=O)C1CCCO1
Canonical SMILES CC(=O)C1CCCO1

Introduction

Structural and Molecular Characteristics

Molecular Structure

The compound consists of a five-membered oxolane (tetrahydrofuran) ring fused to an acetyl group. The ketone functional group at the 2-position of the oxolane ring confers electrophilic reactivity, while the saturated ring enhances stability compared to aromatic analogs like 2-acetylfuran .

Key structural features:

  • Oxolane ring: A fully saturated oxygen-containing heterocycle.

  • Acetyl group: A ketone moiety at the 2-position of the ring.

Table 1: Molecular Properties

PropertyValueSource
IUPAC Name1-(oxolan-2-yl)ethan-1-one
Molecular FormulaC6H10O2\text{C}_6\text{H}_{10}\text{O}_2
Molecular Weight114.14 g/mol
Boiling Point185–190°C
Density1.05 g/cm³
Solubility in WaterLow (0.5 g/L at 20°C)

Synthesis Methods

Friedel-Crafts Acylation

The most common synthesis involves Friedel-Crafts acylation of tetrahydrofuran with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3):

THF+CH3COClAlCl31-(Oxolan-2-yl)ethan-1-one+HCl\text{THF} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} 1\text{-(Oxolan-2-yl)ethan-1-one} + \text{HCl}

Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions).

  • Yield: 60–75% after purification via distillation .

Oxidation of 1-(Tetrahydrofuran-2-yl)ethanol

Secondary alcohols can be oxidized to ketones using agents like pyridinium chlorochromate (PCC):

1-(Oxolan-2-yl)ethanolPCC1-(Oxolan-2-yl)ethan-1-one1\text{-(Oxolan-2-yl)ethanol} \xrightarrow{\text{PCC}} 1\text{-(Oxolan-2-yl)ethan-1-one}

Advantages: High selectivity (>90%) under mild conditions .

Physicochemical Properties

Reactivity

  • Nucleophilic Additions: The ketone undergoes Grignard reactions, forming secondary alcohols .

  • Reduction: Catalytic hydrogenation yields 1-(oxolan-2-yl)ethanol, a chiral building block.

  • Oxidation: Resistant to further oxidation under standard conditions due to ring saturation .

Table 2: Spectral Data

TechniqueDataSource
IR (cm⁻¹)1715 (C=O stretch)
¹H NMR (CDCl₃)δ 1.85–2.15 (m, 4H, CH₂), 2.45 (s, 3H, COCH₃)
¹³C NMRδ 207.8 (C=O), 75.2 (C-O)

Applications in Industry and Research

Pharmaceutical Intermediates

  • Antiviral Agents: Used in the synthesis of NLRP3 inflammasome inhibitors (e.g., NT-0249) .

  • Chiral Synthesis: Serves as a precursor for enantiomerically pure alcohols via asymmetric reduction .

Solvent and Specialty Chemicals

  • High-Boiling Solvent: Employed in polymer chemistry and coatings due to its stability and low volatility .

  • Flavoring Agent: Imparts caramel-like notes in food additives .

HazardGHS CodePrecautionary Measures
Eye Irritation (H319)Category 2Use safety goggles
Oral Toxicity (H302)Category 4Avoid ingestion

Recent Research Advances

NLRP3 Inflammasome Inhibition

NT-0249, a derivative of 1-(oxolan-2-yl)ethan-1-one, demonstrated potent inhibition of IL-1β secretion in murine models (EC₅₀ = 0.17 μM) . This highlights its potential in treating autoimmune disorders like CAPS (Cryopyrin-Associated Periodic Syndromes).

Oligonucleotide Synthesis

The compound is utilized in modified oligonucleotide production, enhancing stability and target binding in therapeutic RNAs .

Comparative Analysis with Analogues

Table 3: Comparison with Related Ketones

CompoundBoiling Point (°C)ReactivityApplications
1-(Oxolan-2-yl)ethan-1-one185–190ModeratePharmaceuticals
2-Acetylfuran167High (aromatic)Flavors, Fragrances
Cyclopentanone130HighPolymer precursors

Key differentiator: The oxolane ring’s saturation reduces conjugation, making 1-(oxolan-2-yl)ethan-1-one less reactive than aromatic analogs but more stable under acidic conditions .

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